Vonafexor

Descripción general

Descripción

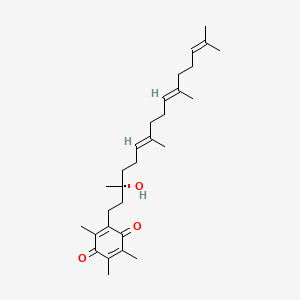

EYP001, también conocido como Vonafexor, es un agonista del receptor X de farnesoides (FXR) sintético, no esteroideo, no ácido biliar y altamente selectivo. FXR es un receptor nuclear que juega un papel crucial en la regulación del metabolismo de los ácidos biliares, los lípidos y la glucosa. EYP001 ha mostrado promesa en el tratamiento de la hepatitis B crónica (CHB) y la esteatohepatitis no alcohólica (NASH) debido a su capacidad para modular la actividad de FXR .

Aplicaciones Científicas De Investigación

EYP001 tiene una amplia gama de aplicaciones de investigación científica:

Química: EYP001 se utiliza como un compuesto de herramienta para estudiar las vías relacionadas con FXR y su impacto en los procesos metabólicos.

Biología: El compuesto se utiliza en la investigación de biología celular y molecular para investigar el papel de FXR en la función hepática y las enfermedades.

Medicina: EYP001 se está desarrollando como un agente terapéutico para la CHB y la NASH.

Mecanismo De Acción

EYP001 ejerce sus efectos actuando como un agonista del receptor X de farnesoides (FXR). FXR es un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los ácidos biliares, los lípidos y la glucosa. Al activar FXR, EYP001 modula estas vías metabólicas, lo que lleva a una mejor función hepática y una reducción del contenido de grasa hepática. En el contexto de la CHB, EYP001 interfiere con la replicación del virus de la hepatitis B (VHB) al afectar la actividad transcripcional del ADN circular cerrado covalentemente (cccDNA), un intermedio clave de la replicación viral .

Safety and Hazards

Direcciones Futuras

Vonafexor is currently being advanced in a Phase 2 clinical trial for patients with Alport syndrome . The trial, named “ALPESTRIA-1”, is expected to initiate in the first half of 2024 . The financing from a €39 million Series C will support this Phase 2 study and further profiling of this compound in other kidney diseases, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

Métodos De Preparación

La síntesis de EYP001 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. Las rutas sintéticas exactas y las condiciones de reacción son propiedad de ENYO Pharma, la compañía que desarrolla EYP001. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran su alta selectividad y potencia como agonista de FXR .

Análisis De Reacciones Químicas

EYP001 experimenta diversas reacciones químicas, incluyendo:

Oxidación: EYP001 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para producir formas reducidas, que pueden tener diferentes actividades biológicas.

Comparación Con Compuestos Similares

EYP001 se compara con otros agonistas de FXR como el ácido obeticolíco (OCA), el tropifexor y el cilofexor. A diferencia de EYP001, el ácido obeticolíco es un derivado del ácido biliar, mientras que EYP001 es un compuesto no ácido biliar. Esta distinción contribuye a las propiedades farmacocinéticas únicas de EYP001, incluida su distribución hepática preferencial y su compromiso sostenido con el objetivo. Además, EYP001 ha mostrado un perfil de seguridad favorable y una potente eficacia en estudios clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades hepáticas .

Referencias

Propiedades

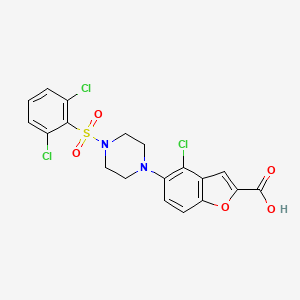

IUPAC Name |

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGQSYUNOIJBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192171-69-9 | |

| Record name | Vonafexor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONAFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

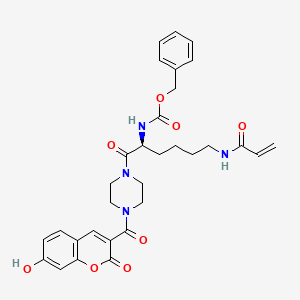

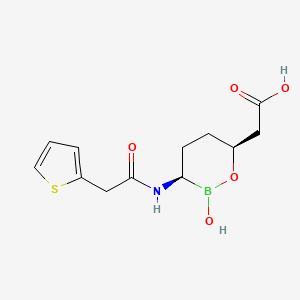

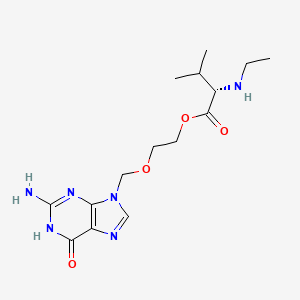

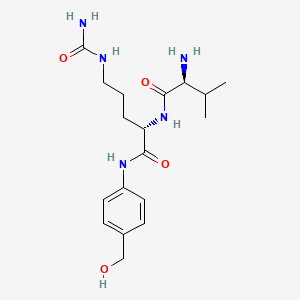

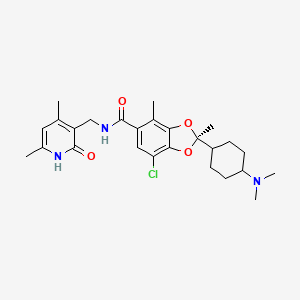

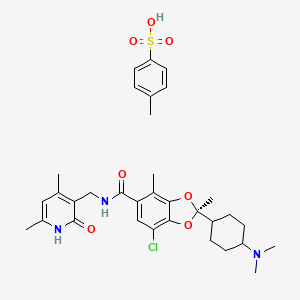

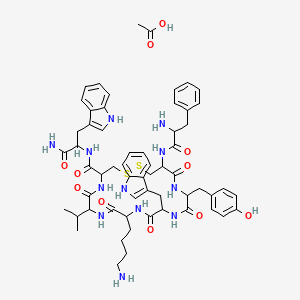

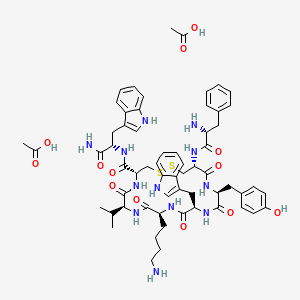

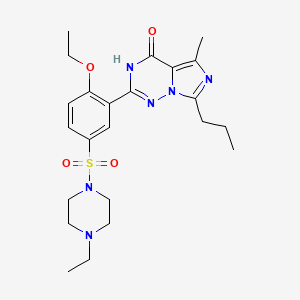

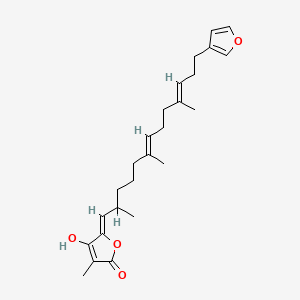

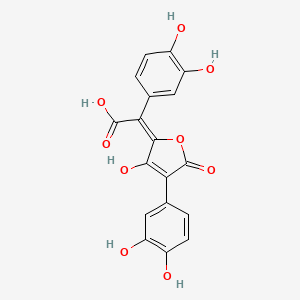

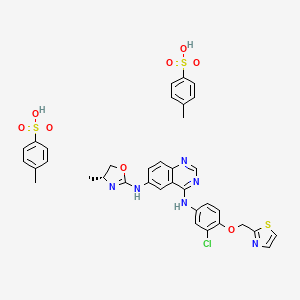

Feasible Synthetic Routes

Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?

A1: this compound is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, this compound promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] this compound treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by this compound could be a promising therapeutic strategy for CKD.

Q2: Has this compound shown efficacy in any other disease models besides CKD?

A2: Yes, this compound has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, this compound treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of this compound as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.

Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does this compound play a role in this relationship?

A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. this compound, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, this compound influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []

Q4: Does this compound impact any specific cell types within the kidney?

A4: Research suggests that this compound exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, this compound treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, this compound mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, this compound also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of this compound on various renal cell populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.